Methyl-2,3-O-isopropylidene-a-D-mannopyranoside
Overview
Description
Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is a synthetic carbohydrate derivative extensively utilized in organic chemistry and enzymology for research purposes. The compound features a protected mannose molecule, where the 2,3-O-isopropylidene group serves as a stable acetal protection, making it resistant to various chemical reactions .
Mechanism of Action
Target of Action
Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is primarily used as a building block in the synthesis of mannose-containing derivatives
Mode of Action
The compound does not interact with biological targets in the traditional sense. Instead, it undergoes chemical reactions to form more complex structures. For instance, it can be used in the direct 2,3-O-isopropylidenation of α-D-mannopyranosides .
Biochemical Pathways
The mannose-containing derivatives that it helps synthesize can be involved in various biological processes .
Result of Action
The primary result of the action of this compound is the formation of mannose-containing derivatives . These derivatives can then participate in various biological processes depending on their specific structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2,3-O-isopropylidene-a-D-mannopyranoside typically involves the reaction of methyl alpha-D-mannopyranoside with 2,2-dimethoxypropane in the presence of an acid catalyst such as sulfuric acid. This reaction is carried out at elevated temperatures, often around 70°C, and yields the desired product in approximately 80-90% .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl-2,3-O-isopropylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while substitution reactions can produce a variety of functionalized mannopyranosides .
Scientific Research Applications
Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and glycosylated drugs.
Industry: In the production of biodegradable polymers and as a stabilizer in various formulations
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside: Another protected sugar derivative used in the synthesis of riboside-containing compounds.
Methyl alpha-D-mannopyranoside: The unprotected form of the compound, used in similar applications but with different reactivity.
Uniqueness
Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is unique due to its specific protection at the 2,3 positions, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides, where selective protection and deprotection are essential .
Properties
IUPAC Name |
6-(hydroxymethyl)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-6(12)5(4-11)14-9(13-3)8(7)16-10/h5-9,11-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCSDARMWTYPFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC(C2O1)OC)CO)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408088 | |
Record name | ST51037357 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63167-69-1 | |
Record name | ST51037357 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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